molecular formula C7H3ClF4HgO B14465452 Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury CAS No. 66149-51-7

Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury

Cat. No.: B14465452
CAS No.: 66149-51-7
M. Wt: 415.13 g/mol
InChI Key: CTIMDFMQKTVHSG-UHFFFAOYSA-M
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Description

Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2,3,5,6-tetrafluoro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury typically involves the reaction of 2,3,5,6-tetrafluoro-4-methoxyphenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of mercury-containing waste due to its toxicity.

Chemical Reactions Analysis

Types of Reactions

Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering its oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thiomercury compounds, while oxidation reactions can produce mercuric oxide derivatives.

Scientific Research Applications

Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.

    Medicine: Research into potential therapeutic applications, although limited due to mercury’s toxicity.

    Industry: Potential use in the development of materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The fluorinated phenyl group may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Chloro(2,3,5,6-tetrafluorophenyl)mercury
  • Chloro(4-methoxyphenyl)mercury
  • Chloro(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury

Uniqueness

Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the methoxy group can participate in hydrogen bonding and other interactions.

Properties

CAS No.

66149-51-7

Molecular Formula

C7H3ClF4HgO

Molecular Weight

415.13 g/mol

IUPAC Name

chloro-(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury

InChI

InChI=1S/C7H3F4O.ClH.Hg/c1-12-7-5(10)3(8)2-4(9)6(7)11;;/h1H3;1H;/q;;+1/p-1

InChI Key

CTIMDFMQKTVHSG-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)[Hg]Cl)F)F

Origin of Product

United States

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